2-Butyl-1,4-dioxaspiro[4.4]nonane
Description
2-Butyl-1,4-dioxaspiro[4.4]nonane (CAS: 78649-62-4) is a spirocyclic compound featuring a 1,4-dioxane ring fused to a cyclopentane moiety via a spiro carbon atom, with a butyl substituent at the 2-position. Its molecular formula is C₁₁H₂₀O₂, and its SMILES string is CCCCC1COC2(O1)CCCC2 . The compound is notable for its applications in fragrances, where it is marketed under the name Jasmonan . Its structural rigidity and lipophilic butyl chain contribute to its stability and volatility profile, making it suitable for use in perfumery.
Properties
CAS No. |
78649-62-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-butyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O2/c1-2-3-6-10-9-12-11(13-10)7-4-5-8-11/h10H,2-9H2,1H3 |
InChI Key |
RZZUCKICOCVJJN-UHFFFAOYSA-N |
SMILES |
CCCCC1COC2(O1)CCCC2 |
Canonical SMILES |
CCCCC1COC2(O1)CCCC2 |
Other CAS No. |
78649-62-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro[4.4]nonane derivatives vary primarily in substituents and heteroatom composition. Key analogs include:
Physicochemical Properties
- Lipophilicity: The butyl chain in 2-butyl-1,4-dioxaspiro[4.4]nonane enhances its hydrophobicity compared to halogenated analogs (e.g., 6-bromo and 2-chloroethyl derivatives), which exhibit higher polarity due to electronegative substituents .
- Boiling Points: While direct data for the butyl derivative is unavailable, related compounds like 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methanol have a boiling point of 270.9°C, suggesting similar high thermal stability for the butyl analog .
- Collision Cross-Section (CCS) : The chloroethyl derivative (CID 75481174) shows a CCS of 139.0 Ų for [M+H]⁺, indicating a compact structure. The butyl analog’s larger substituent likely increases its CCS .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Butyl-1,4-dioxaspiro[4.4]nonane typically involves the formation of the spirocyclic 1,4-dioxane ring system by cyclization of appropriate diol or ketal precursors derived from cyclopentanone derivatives. The butyl substituent is introduced either via alkylation or by using butyl-substituted starting materials.
Method Using Cyclopentanone and Diethyl L-Tartrate (Acetalization)
A well-documented approach analogous to the synthesis of related spirocyclic dioxanes involves the acid-catalyzed reaction of cyclopentanone with diethyl L-tartrate or related diols under reflux conditions in toluene with p-toluenesulfonic acid as catalyst. This method yields diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate derivatives, which can be further transformed into the target compound.
- Reaction conditions : Reflux in toluene with p-toluenesulfonic acid monohydrate, Dean-Stark apparatus to remove water, reaction time approximately 60 hours.
- Yields : Typically high, around 78% for the analogous diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate.
- Post-synthesis modifications : Hydrolysis of esters to acids or further functional group transformations.
This method provides a robust route to spirocyclic dioxane systems structurally related to 2-Butyl-1,4-dioxaspiro[4.4]nonane, serving as a foundation for further functionalization.
Alkylation of 1,4-Dioxaspiro[4.4]nonane Precursors
A direct method to introduce the butyl group involves alkylation of the spirocyclic core under phase-transfer catalysis or basic conditions:
- Procedure : Reaction of a suitable 1,4-dioxaspiro[4.4]nonane precursor with butyl halides in the presence of base such as CsOH or K2CO3 in solvents like toluene or dichloromethane at low temperatures (-40 °C to room temperature).
- Yield and selectivity : High yields (~85%) and good control over stereochemistry have been reported.
- Purification : Flash chromatography on silica gel using hexane/ethyl acetate mixtures.
This method allows direct installation of the butyl substituent on the spirocyclic ring, enabling access to 2-butyl derivatives.
Epoxide Ring Opening and Cyclization
Another synthetic strategy involves the ring opening of epoxides with ethylene glycol monosodium salt followed by cyclization to form the 1,4-dioxane ring:
- Starting materials : Epoxides prepared via Corey–Chaikovsky reaction from aldehydes or ketones.
- Key step : Nucleophilic attack on the epoxide by ethylene glycol monosodium salt, leading to diols that cyclize to 1,4-dioxane structures.
- Advantages : This method allows preparation of various substituted 1,4-dioxanes, including spirocyclic systems with additional rings.
- Applications : Multigram scale synthesis of functionalized 1,4-dioxanes with cycloalkane or heterocyclic rings.
This approach is versatile for preparing complex spirocyclic dioxanes, potentially including 2-butyl-substituted derivatives.
Photoredox Catalysis and Oxidation Methods
Recent advances include photoredox catalysis to transform hydroxy-pyranone precursors into spirocyclic dioxane derivatives:
- Procedure : Use of photoredox catalysts under blue LED irradiation in solvents like THF/H2O mixtures, with oxidants and nitrogen atmosphere.
- Outcome : Efficient conversion of hydroxy-pyranones to spirocyclic compounds including 2-substituted 1,4-dioxaspiro compounds.
- Purification : Extraction with ethyl acetate, drying, and flash chromatography.
This modern method offers mild conditions and high selectivity for preparing spirocyclic dioxane derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed acetalization | Cyclopentanone + Diethyl L-tartrate | p-Toluenesulfonic acid, toluene reflux, 60 h | ~78 | High yield, well-established, ester intermediates |
| Alkylation of spiro precursor | 1,4-Dioxaspiro[4.4]nonane + Butyl halide | CsOH or K2CO3, toluene or DCM, -40 °C to rt | ~85 | Good stereocontrol, direct butyl introduction |
| Epoxide ring opening & cyclization | Epoxides + ethylene glycol monosodium salt | Mild conditions, cyclization step | Variable | Versatile for substituted dioxanes, multigram scale |
| Photoredox catalysis oxidation | Hydroxy-pyranone derivatives | Blue LEDs, photoredox catalyst, THF/H2O solvent | High | Mild, selective, modern approach |
Detailed Research Findings and Notes
- The acid-catalyzed acetalization method is classical and reliable, producing spirocyclic dioxane esters that can be further functionalized to introduce the butyl group or other substituents.
- Alkylation under phase-transfer or basic conditions is effective for direct substitution on the spirocyclic ring, with good yields and stereoselectivity.
- Epoxide ring opening with ethylene glycol monosodium salt followed by cyclization is a flexible method to access diverse 1,4-dioxane derivatives, including spirocycles with additional rings, useful for medicinal chemistry applications.
- Photoredox catalysis provides a mild and selective synthetic route for spirocyclic dioxanes, enabling functional group transformations under visible light irradiation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-butyl-1,4-dioxaspiro[4.4]nonane, and how do reaction conditions influence yield?
- Methodology: Radical cyclization approaches (e.g., using AIBN or benzoyl peroxide as initiators) are effective for constructing the spiro[4.4]nonane core. For example, a radical-mediated cyclization of pre-functionalized precursors under inert atmospheres (argon/nitrogen) can achieve yields of ~60–70% . Solvent choice (e.g., THF vs. DCM) and temperature (80–100°C) critically impact stereochemical outcomes. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate enantiopure forms .
Q. How can the crystal structure of 2-butyl-1,4-dioxaspiro[4.4]nonane be resolved, and which software tools are validated for refinement?
- Methodology: X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts. For challenging cases (e.g., twinned crystals), use SHELXD for structure solution and cross-validate with density functional theory (DFT)-optimized geometries .
Q. What safety protocols are critical when handling spirocyclic ethers like 2-butyl-1,4-dioxaspiro[4.4]nonane?
- Methodology: Store in inert, airtight containers under nitrogen to prevent oxidation. Use explosion-proof equipment and grounding during transfers to mitigate static discharge risks. Toxicity data for analogous compounds (e.g., 1,4-dioxane) suggest limiting exposure via fume hoods and PPE (gloves, goggles) .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the thermodynamic stability of 2-butyl-1,4-dioxaspiro[4.4]nonane, and what discrepancies exist with experimental data?
- Methodology: Gradient theory and Peng-Robinson equations model nucleation behavior and phase transitions. For example, van der Waals interactions dominate cluster formation, but discrepancies arise in predicting critical cluster sizes. Validate simulations with high-pressure nucleation experiments (e.g., expansion cloud chambers) and adjust for translational entropy corrections .
Q. What contradictions exist in the polymerization mechanisms of spirocyclic ethers, and how can they be resolved experimentally?
- Methodology: Cationic ring-opening polymerization (e.g., using BF₃·OEt₂) of 1,4,6,9-tetraoxaspiro[4.4]nonane derivatives yields poly(ether-carbonate) copolymers. However, competing pathways (e.g., aldehyde formation vs. cyclic carbonate byproducts) require mechanistic studies via in situ NMR or mass spectrometry to track intermediates .
Q. How does 2-butyl-1,4-dioxaspiro[4.4]nonane function as an electrolyte additive in lithium-ion batteries, and what degradation pathways limit its utility?
- Methodology: The compound stabilizes cathode interfaces by forming oligomeric carbonates during oxidative decomposition. Use cyclic voltammetry (0.1–4.5 V vs. Li/Li⁺) to assess oxidative stability. Post-mortem FTIR and XPS analyses reveal degradation products (e.g., 1,4,6,9-tetraoxaspiro[4.4]nonane derivatives), which correlate with capacity fade .
Q. What strategies improve enantioselective synthesis of spiro[4.4]nonane derivatives, and how do chiral catalysts influence stereochemical outcomes?
- Methodology: Rhodium-catalyzed 1,2-additions (e.g., using (R)-BINAP ligands) enable enantioselective construction of spirocenters. Screen chiral auxiliaries (e.g., Evans oxazolidinones) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational docking studies (AutoDock Vina) optimize ligand-substrate interactions .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
